molecular formula C25H32N4O2 B3496456 1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide

1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3496456
M. Wt: 420.5 g/mol
InChI Key: VSMHGSGLCNLQJA-UHFFFAOYSA-N
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Description

The compound 1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide features a bipiperidine core linked to a biphenyl-2-ylamino-2-oxoethyl substituent. This structure combines a rigid biphenyl moiety with a flexible bipiperidine-carboxamide scaffold, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[2-oxo-2-(2-phenylanilino)ethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c26-24(31)25(29-15-7-2-8-16-29)13-17-28(18-14-25)19-23(30)27-22-12-6-5-11-21(22)20-9-3-1-4-10-20/h1,3-6,9-12H,2,7-8,13-19H2,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMHGSGLCNLQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:

    Formation of the biphenyl-2-ylamino intermediate: This step involves the reaction of biphenyl-2-ylamine with an appropriate acylating agent under controlled conditions.

    Coupling with piperidine: The intermediate is then coupled with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the final amide: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1’-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amide and piperidine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-1,4'-bipiperidine-4'-carboxamide)

Structural Differences :

  • Target Compound: Biphenyl-2-ylamino-2-oxoethyl substituent.
  • Pipamperone : 4-(4-Fluorophenyl)-4-oxobutyl chain .

Pharmacological Implications :

  • Pipamperone is a clinically used antipsychotic with affinity for dopamine D2 and serotonin 5-HT2A receptors. Its 4-fluorophenyl-oxobutyl group enhances lipophilicity, aiding blood-brain barrier penetration .
  • The target compound’s biphenyl-2-ylamino group may alter receptor selectivity or metabolic stability due to increased steric bulk and π-π interactions.

Data Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituent Pharmacological Target Notes
Target Compound C₃₀H₃₃N₅O₂ (estimated) Biphenyl-2-ylamino-2-oxoethyl Under investigation Potential CNS activity
Pipamperone C₂₁H₃₀FN₃O₂·2HCl 4-(4-Fluorophenyl)-4-oxobutyl D2/5-HT2A receptors Marketed antipsychotic

1'-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-1,4'-bipiperidine-4'-carboxamide

Structural Differences :

  • Target Compound: Biphenyl-2-ylamino-2-oxoethyl.
  • Analog : Benzoxazol-2-ylsulfanyl acetyl group .

Functional Implications :

Biphenyl Carboxamide Derivatives (e.g., [1,1'-Biphenyl]-4-carboxamide)

Structural Differences :

  • Target Compound : Bipiperidine-carboxamide core.
  • Analog : Simpler biphenyl-carboxamide scaffold without piperidine moieties .

Therapeutic Implications :

  • Biphenyl-carboxamides are explored in oncology and inflammation. The target compound’s bipiperidine core may improve conformational flexibility for target binding .

Dihydropyridine Carboxamides (e.g., AZ331)

Structural Differences :

  • Target Compound : Bipiperidine-carboxamide.
  • Analog : 1,4-dihydropyridine core with thioether and furyl groups .

Functional Insights :

  • Dihydropyridines are calcium channel blockers. The target compound’s bipiperidine core may shift activity toward CNS targets rather than cardiovascular ones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide

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